molecular formula C10H15ClN2O2 B10907112 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid

2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B10907112
M. Wt: 230.69 g/mol
InChI Key: UMOFRMKATKMSKO-UHFFFAOYSA-N
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Description

2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with a chlorine atom and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a chlorine atom and an isopropyl group.

    Substitution Reaction: The chlorine atom is introduced through a substitution reaction, where a suitable leaving group is replaced by chlorine.

    Formation of the Butanoic Acid Moiety: The butanoic acid group is introduced through a carboxylation reaction, where a suitable precursor is reacted with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme activity or protein interactions.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The chlorine and isopropyl groups could play a role in binding to these targets, while the butanoic acid moiety may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-[4-chloro-3-(methyl)-1H-pyrazol-1-yl]butanoic acid: Similar structure but with a methyl group instead of an isopropyl group.

    2-[4-chloro-3-(ethyl)-1H-pyrazol-1-yl]butanoic acid: Similar structure but with an ethyl group instead of an isopropyl group.

    2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid: Similar structure but with a propanoic acid moiety instead of a butanoic acid moiety.

Uniqueness

The uniqueness of 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid lies in its specific substitution pattern, which may confer unique chemical and biological properties

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

2-(4-chloro-3-propan-2-ylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C10H15ClN2O2/c1-4-8(10(14)15)13-5-7(11)9(12-13)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,15)

InChI Key

UMOFRMKATKMSKO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1C=C(C(=N1)C(C)C)Cl

Origin of Product

United States

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